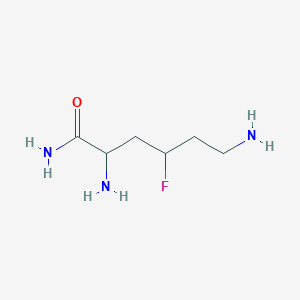

Hexanamide, 2,6-diamino-4-fluoro-

Description

Significance of Fluorine in Organic Molecules for Research Applications

The introduction of fluorine into organic molecules is a widely employed strategy in drug discovery and chemical biology. tandfonline.comnih.gov The unique properties of the fluorine atom, being the most electronegative element and having a van der Waals radius similar to that of a hydrogen atom, allow for its substitution without significant steric perturbation. tandfonline.com This seemingly simple substitution can, however, induce profound changes in a molecule's physicochemical and pharmacological profile. nih.gov

One of the most significant effects of fluorination is the enhancement of metabolic stability. tandfonline.comwikipedia.org The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage, which can prolong the in vivo half-life of a compound. wikipedia.org Furthermore, the strategic placement of a fluorine atom can block sites of metabolic oxidation on a molecule. mdpi.com

Fluorine's high electronegativity can also modulate the acidity (pKa) of nearby functional groups through inductive effects. mdpi.com This can influence a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding interactions with biological targets. Additionally, the incorporation of fluorine can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes and access hydrophobic binding pockets in proteins. mdpi.combenthamscience.com The ability of fluorine to participate in electrostatic and hydrogen-bond interactions can also lead to increased binding affinity and activity. benthamscience.com

Illustrative Physicochemical Properties of Fluorinated vs. Non-Fluorinated Analogs

| Property | Non-Fluorinated Analog (e.g., a simple alkane) | Fluorinated Analog (e.g., a fluoroalkane) |

| Metabolic Stability | Lower | Higher |

| Lipophilicity (logP) | Lower | Higher |

| pKa of adjacent amine | Higher (more basic) | Lower (less basic) |

| Binding Affinity | Baseline | Potentially Increased |

This table presents illustrative data to demonstrate the general effects of fluorination and does not represent experimentally determined values for Hexanamide (B146200), 2,6-diamino-4-fluoro-.

Overview of Diamine-Amide Scaffolds in Medicinal Chemistry and Chemical Biology Research

Diamine-amide scaffolds are prevalent structural motifs in a wide range of biologically active compounds. nih.gov This framework consists of two amine groups and an amide linkage, which can be arranged in various ways to create diverse molecular shapes and functionalities. Amides are ubiquitous building blocks in the chemical sciences, and their synthesis is a cornerstone of the pharmaceutical industry. researchgate.net

The amine groups in a diamine-amide scaffold can be protonated at physiological pH, allowing them to participate in ionic interactions and hydrogen bonding with biological macromolecules such as proteins and nucleic acids. nih.gov These interactions are often crucial for molecular recognition and the exertion of a biological effect. The amide bond itself is a key feature of peptides and proteins, and molecules containing this functional group can act as mimics of natural ligands, enabling them to function as enzyme inhibitors or receptor modulators. nih.gov

Diamine-containing compounds are important platform chemicals with applications in the synthesis of various materials, including polyamides. nih.gov In medicinal chemistry, the diamine motif is found in numerous therapeutic agents, including antibacterial, antiviral, and antiparasitic drugs. nih.gov The versatility of the diamine-amide scaffold allows for the systematic modification of the linker between the functional groups, enabling the fine-tuning of a molecule's conformational flexibility and its fit within a specific binding site.

Rationale for Focused Investigation of Hexanamide, 2,6-diamino-4-fluoro- within Contemporary Chemical Science

The focused investigation of Hexanamide, 2,6-diamino-4-fluoro- is driven by the compelling combination of a diamine-amide backbone with a strategically placed fluorine atom. This specific molecular architecture presents a unique opportunity to explore the synergistic effects of these two important chemical features.

The diamino-hexanamide core provides a flexible chain with two basic centers, which could be critical for anchoring the molecule within the active site of an enzyme, potentially an aminopeptidase (B13392206) or a protease. The amide functionality further contributes to the potential for hydrogen bonding interactions.

The introduction of a fluorine atom at the 4-position of the hexanamide chain is a key design element. This substitution is hypothesized to confer several advantageous properties:

Modulation of Basicity: The electronegative fluorine atom is expected to lower the pKa of the nearby 2- and 6-amino groups, influencing their protonation state and interaction with biological targets.

Enhanced Metabolic Stability: The C-F bond is anticipated to increase the molecule's resistance to metabolic degradation, potentially leading to a longer duration of action in biological systems.

Conformational Control: The fluorine atom may introduce a gauche effect, influencing the conformational preferences of the hexanamide backbone and potentially pre-organizing the molecule for optimal binding.

Probing Fluorine-Protein Interactions: This compound could serve as a valuable chemical probe to study the nature and impact of fluorine-protein interactions in a non-aromatic setting.

Hypothesized Research Applications for Hexanamide, 2,6-diamino-4-fluoro-

| Research Area | Potential Application |

| Enzyme Inhibition | Potential inhibitor of proteases or peptidases, with the diamine and amide groups mimicking a peptide substrate. |

| Chemical Biology | A tool to study the impact of single-atom fluorination on binding kinetics and thermodynamics. |

| Materials Science | A monomer for the synthesis of novel fluorinated polyamides with unique properties. |

| Medicinal Chemistry | A lead scaffold for the development of new therapeutic agents. |

This table presents hypothesized applications based on the chemical structure of Hexanamide, 2,6-diamino-4-fluoro- and established principles in chemical science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14FN3O |

|---|---|

Molecular Weight |

163.19 g/mol |

IUPAC Name |

2,6-diamino-4-fluorohexanamide |

InChI |

InChI=1S/C6H14FN3O/c7-4(1-2-8)3-5(9)6(10)11/h4-5H,1-3,8-9H2,(H2,10,11) |

InChI Key |

VLENTJMBSBOGOI-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)C(CC(C(=O)N)N)F |

Origin of Product |

United States |

Synthetic Methodologies for Hexanamide, 2,6 Diamino 4 Fluoro and Its Analogues

Retrosynthetic Analysis of Hexanamide (B146200), 2,6-diamino-4-fluoro-

A retrosynthetic analysis of Hexanamide, 2,6-diamino-4-fluoro- allows for the deconstruction of the complex target molecule into simpler, more readily available starting materials. This process involves strategically disconnecting key bonds and considering the functional group interconversions necessary to arrive at a viable synthetic route.

Disconnection Strategies for Amide and Amine Linkages

The primary disconnection points in Hexanamide, 2,6-diamino-4-fluoro- are the amide and the two amine linkages. The most logical initial disconnection is the amide bond (C-N bond), as amides are commonly formed from a carboxylic acid derivative and an amine. youtube.comncert.nic.in This leads to two key synthons: a 2,6-diamino-4-fluorohexanoic acid derivative and ammonia (B1221849).

Further disconnection of the diamino fluorohexanoic acid intermediate involves breaking the C-N bonds of the amine groups. A common strategy for introducing amines is through the reduction of other nitrogen-containing functional groups, such as azides or nitro groups, or via reductive amination of a carbonyl group. youtube.com This suggests a precursor with carbonyl groups or other functionalities at the C2 and C6 positions that can be converted to amines.

A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Disconnection | Synthons | Potential Starting Materials |

| Hexanamide, 2,6-diamino-4-fluoro- | Amide bond | 2,6-diamino-4-fluorohexanoic acid + Ammonia | A protected 2,6-diamino-4-fluorohexanoic acid and an ammonia source. |

| 2,6-diamino-4-fluorohexanoic acid | C2-NH2 and C6-NH2 bonds | A 4-fluorohexane-2,6-dione or a related difunctionalized intermediate. | A commercially available or readily synthesizable hexane (B92381) derivative. |

Introduction of Fluorine via Selective Fluorination Reactions

The introduction of a fluorine atom at a specific, unactivated aliphatic position is a significant challenge in synthetic chemistry. nsf.gov Several modern fluorination methods could be considered for the synthesis of the 4-fluoro intermediate.

One approach involves the direct C-H fluorination of a suitable hexanoic acid derivative. researchgate.net This could be achieved using electrophilic fluorinating reagents like Selectfluor, potentially guided by a directing group to achieve regioselectivity at the C4 position. acs.org Another strategy is radical fluorination, where a radical is generated at the C4 position followed by trapping with a fluorine source. nih.govnih.gov This could be initiated by photoredox catalysis or other radical initiation methods. nih.gov

Alternatively, the fluorine atom could be introduced via nucleophilic substitution on a precursor with a good leaving group at the C4 position, such as a tosylate or a halide. scite.ai This would require the synthesis of a 4-hydroxyhexanoic acid derivative as a key intermediate.

Classical Synthetic Approaches

Based on the retrosynthetic analysis, several classical synthetic pathways can be proposed for the synthesis of Hexanamide, 2,6-diamino-4-fluoro-. These can be categorized as either linear or convergent syntheses.

Multistep Convergent and Linear Synthesis Pathways

Linear Synthesis Pathway:

A linear synthesis would involve the sequential introduction of the required functional groups onto a simple starting material like adipic acid or a derivative thereof.

Starting Material: Adipic acid.

Monofunctionalization: Selective reduction of one carboxylic acid group to an alcohol.

Introduction of Fluorine: Conversion of the alcohol to a good leaving group, followed by nucleophilic fluorination.

Introduction of Amine Groups: Conversion of the remaining carboxylic acid and the other end of the chain into amine groups, for instance, via a Hofmann or Curtius rearrangement.

Amide Formation: Conversion of the carboxylic acid at C1 to an amide.

Convergent Synthesis Pathway:

A convergent synthesis would involve the preparation of two or more fragments of the molecule separately, which are then combined at a later stage.

Fragment A Synthesis: Preparation of a 4-carbon chain containing the fluorine atom at the appropriate position.

Fragment B and C Synthesis: Preparation of single-carbon units that will become C1 (amide) and C6 (amine).

Assembly: Coupling of these fragments to construct the final hexanamide backbone.

Optimization of Reaction Conditions and Reagent Selection

The success of any proposed synthesis would heavily rely on the optimization of reaction conditions and the careful selection of reagents for each step.

| Reaction Step | Reagents to Consider | Conditions to Optimize | Potential Challenges |

| Selective Fluorination | Selectfluor, DAST, Deoxofluor mdpi.com | Catalyst, solvent, temperature | Regioselectivity, side reactions |

| Amine Introduction | NaN3 followed by reduction, NH3 with reductive amination | Protecting groups, reducing agents | Stereocontrol, over-alkylation |

| Amide Formation | DCC/HOBt, EDC/HOBt, Acid chloride with NH3 | Coupling agents, temperature, solvent | Racemization, purification |

Stereoselective Synthesis of Enantiomers and Diastereomers of Hexanamide, 2,6-diamino-4-fluoro-

Hexanamide, 2,6-diamino-4-fluoro- has chiral centers at C2 and C4, and potentially at C6 depending on the synthetic route. The synthesis of specific stereoisomers would require a stereoselective approach.

This could be achieved by:

Using a Chiral Starting Material: Starting from a chiral pool material that already possesses the desired stereochemistry at one of the centers.

Asymmetric Catalysis: Employing chiral catalysts for key bond-forming reactions, such as the fluorination or amination steps. acs.org For instance, a palladium-catalyzed diastereoselective fluorination of a C-H bond could be employed. acs.org

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction, which is then removed in a later step. nih.govacs.org

A potential strategy for stereocontrol would be to adapt methods used for the synthesis of fluorinated amino acids. mdpi.comnih.govacs.org For example, a stereoselective reduction of a β-enamino ester intermediate could be used to set the stereochemistry at one of the amine-bearing carbons. nih.govacs.org

Emerging and Sustainable Synthetic Protocols

The development of sustainable synthetic methods is a paramount goal in modern organic chemistry. This section explores how green chemistry principles, advanced catalytic systems, and continuous processing can be applied to the synthesis of Hexanamide, 2,6-diamino-4-fluoro- and its structural relatives.

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of a complex molecule like Hexanamide, 2,6-diamino-4-fluoro- can be approached through various green strategies, such as solvent-free reactions and the use of enzymatic catalysts.

One green approach to amide bond formation involves the direct condensation of a carboxylic acid and an amine, often facilitated by a catalyst under solvent-free conditions. For instance, a greener method for amide synthesis utilizes boric acid as a catalyst for the reaction between a carboxylic acid and urea, which serves as an in-situ source of ammonia. acs.org This solvent-less method, involving simple trituration and heating, offers high reaction rates and aligns with the principles of green chemistry. acs.orgnih.gov While this specific method generates a primary amide, it highlights a potential green route for the final amidation step in a synthesis of the target molecule.

Enzymatic synthesis represents another cornerstone of green chemistry, offering high selectivity under mild conditions. Fluorinases, for example, are enzymes capable of catalyzing the formation of C-F bonds. nih.govchemrxiv.org S-Adenosylmethionine (SAM)-dependent fluorinases have been identified that can introduce fluorine into organic molecules, presenting a potential biocatalytic route to introduce the fluorine atom at the C-4 position of a suitable hexanoic acid derivative. nih.govchemrxiv.org Furthermore, reductive aminases can be employed for the synthesis of chiral fluoroamines, which could be key intermediates. nih.gov

The table below summarizes representative green chemistry approaches applicable to the synthesis of key functional groups found in Hexanamide, 2,6-diamino-4-fluoro-.

Table 1: Green Chemistry Approaches for Key Functional Group Synthesis

| Reaction Type | Catalyst/Method | Key Features | Potential Application | Reference |

|---|---|---|---|---|

| Amide Synthesis | Boric Acid/Solvent-free | High reaction rate, solvent-less, simple procedure. | Final amidation step. | acs.orgnih.gov |

| Fluorination | Fluorinase (e.g., FLASbac) | High selectivity, mild reaction conditions, environmentally benign. | Introduction of fluorine at C-4. | nih.govchemrxiv.org |

| Amine Synthesis | Reductive Aminase | Synthesis of chiral fluoroamines. | Formation of the diamino moiety. | nih.gov |

Catalyst-mediated reactions, including those using organocatalysts, offer efficient and selective pathways for constructing complex molecules. For the synthesis of Hexanamide, 2,6-diamino-4-fluoro-, catalytic methods could be instrumental in both the fluorination and amidation steps.

Organocatalytic fluorination has emerged as a powerful tool for the enantioselective introduction of fluorine. For example, the use of imidazolidinone catalysts can mediate the α-fluorination of aldehydes with high enantioselectivity using electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI). princeton.edu This strategy could be adapted to introduce the fluorine atom at the C-4 position of a suitably functionalized hexane derivative.

Multicomponent reactions (MCRs) catalyzed by organocatalysts provide a rapid and efficient way to build molecular complexity. Four-component reactions involving amino alcohols, aldehydes, isocyanides, and thiols have been shown to produce highly functionalized α-amino amides. nih.gov While not a direct route to the target compound, this demonstrates the power of MCRs in assembling key structural motifs.

The amidation of acid fluorides can be achieved using germanium amides, which act as amidation reagents by abstracting the fluorine atom and transferring the amide group. rsc.orgresearchgate.net This method proceeds readily at room temperature and could be a viable strategy for the final step in the synthesis of Hexanamide, 2,6-diamino-4-fluoro-, assuming a precursor with an acid fluoride (B91410) functionality is available.

The following table presents examples of catalyst-mediated and organocatalytic reactions relevant to the synthesis of fluorinated amino amides.

Table 2: Catalyst-Mediated and Organocatalytic Reactions for Analogous Syntheses

| Reaction | Catalyst | Substrates | Key Outcome | Reference |

|---|---|---|---|---|

| Enantioselective α-Fluorination | Imidazolidinone | Aldehydes, NFSI | High enantioselectivity for α-fluoro aldehydes. | princeton.edu |

| Four-Component Reaction | None (MCR) | Amino alcohols, aldehydes, isocyanides, thiols | Rapid synthesis of functionalized α-amino amides. | nih.gov |

| Amidation of Acid Fluorides | Germanium Amides (Ph3GeNR2) | Acid fluorides, germanium amides | Direct conversion of acid fluorides to amides. | rsc.orgresearchgate.net |

Flow chemistry offers significant advantages for the synthesis of fine chemicals, including improved safety, enhanced reaction control, and scalability. mit.edursc.org These benefits are particularly relevant for reactions involving hazardous reagents or intermediates, such as those often employed in fluorination chemistry.

The use of flow reactors for fluorination reactions allows for the safe handling of reagents like diethylaminosulfur trifluoride (DAST). cam.ac.uk Continuous flow systems can be designed with in-line purification to remove hazardous by-products, making the process more amenable to scale-up. cam.ac.ukvapourtec.com This approach could be applied to the fluorination of a suitable precursor to Hexanamide, 2,6-diamino-4-fluoro-.

Continuous flow systems have also been developed for amidation reactions. For example, the synthesis of amides from acyl azides can be performed in a multi-step continuous flow process, offering high yields and improved safety. mit.edu Furthermore, the reductive amination of diamines has been successfully demonstrated in a micro fixed-bed reactor, significantly reducing reaction times compared to batch processes. researchgate.net

The table below details examples of flow chemistry applications relevant to the synthesis of the target compound's structural features.

Table 3: Flow Chemistry Applications in Analogous Syntheses

| Reaction Type | Flow System | Reagents/Catalyst | Key Advantages | Reference |

|---|---|---|---|---|

| Fluorination | Micro-reactor | DAST | Improved safety, in-line purification. | cam.ac.uk |

| Amidation | Multi-step continuous flow | Acyl azides | High yields, safe handling of hazardous intermediates. | mit.edu |

| Reductive Amination | Micro fixed-bed reactor | 1,6-hexanediamine, 2,2,6,6-tetramethyl-4-piperidinone, Pt/C catalyst | Significantly reduced reaction time, scalable. | researchgate.net |

This absence of information prevents the creation of a detailed article covering its advanced spectroscopic and chromatographic characterization as requested. The elucidation of its molecular structure through advanced NMR spectroscopy, mass spectrometry for molecular mass and fragmentation analysis, and vibrational spectroscopy for functional group analysis would all require access to primary research data that is not currently in the public domain.

Therefore, it is not possible to provide an article with the specified content and data tables for Hexanamide, 2,6-diamino-4-fluoro- at this time.

Advanced Spectroscopic and Chromatographic Characterization of Hexanamide, 2,6 Diamino 4 Fluoro

Vibrational Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For Hexanamide (B146200), 2,6-diamino-4-fluoro-, the FTIR spectrum is anticipated to display a series of characteristic absorption bands corresponding to its amide, amine, and fluoro-alkane moieties.

The primary amide group would be identifiable by a pair of N-H stretching vibrations, typically appearing in the region of 3350-3180 cm⁻¹. The C=O stretching vibration (Amide I band) is expected to produce a strong absorption peak around 1650 cm⁻¹. The N-H bending vibration (Amide II band) would likely be observed near 1620-1590 cm⁻¹.

The two primary amine (-NH₂) groups at the 2 and 6 positions would also exhibit N-H stretching vibrations in the 3500-3300 cm⁻¹ range, which may overlap with the amide N-H stretches, and N-H bending vibrations around 1650-1580 cm⁻¹. The C-N stretching vibrations of the amines would appear in the 1250-1020 cm⁻¹ region.

A key feature would be the C-F stretching vibration, which is typically strong and found in the 1400-1000 cm⁻¹ region. The exact position would be influenced by the surrounding molecular structure. The aliphatic C-H stretching vibrations from the hexyl chain are expected in the 2960-2850 cm⁻¹ range.

Table 1: Predicted FTIR Spectral Data for Hexanamide, 2,6-diamino-4-fluoro-

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amide (-CONH₂) | N-H Stretch | 3350-3180 |

| C=O Stretch (Amide I) | ~1650 | |

| N-H Bend (Amide II) | 1620-1590 | |

| Primary Amine (-NH₂) | N-H Stretch | 3500-3300 |

| N-H Bend | 1650-1580 | |

| C-N Stretch | 1250-1020 | |

| Fluoroalkane (-CHF-) | C-F Stretch | 1400-1000 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. In the analysis of Hexanamide, 2,6-diamino-4-fluoro-, Raman spectroscopy would be useful for observing the carbon backbone and C-F bond vibrations. While C=O stretching is strong in FTIR, it is often weaker in Raman. Conversely, the C-C skeletal vibrations of the hexyl chain, expected in the 800-1200 cm⁻¹ range, would likely produce more prominent peaks in the Raman spectrum. The C-F stretching vibration would also be Raman active. The symmetric N-H stretching vibrations of the amine groups could also be observed. The study of fluorinated compounds by Raman spectroscopy often reveals shifts in peak positions due to the high electronegativity of fluorine researchgate.netresearchgate.netnih.gov.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating the target compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and quantifying non-volatile compounds like Hexanamide, 2,6-diamino-4-fluoro-. Due to the polar nature of the amino and amide groups, a reversed-phase HPLC (RP-HPLC) method would be most appropriate.

A C18 or C8 column would likely be used, with a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. An acidic buffer (e.g., formic acid or trifluoroacetic acid) would be added to the mobile phase to protonate the amine groups, ensuring sharp, symmetrical peaks. Detection could be achieved using a UV detector, as the amide group has a weak chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). The presence of the fluorine atom can influence retention time compared to its non-fluorinated analog nih.gov. For quantitative analysis, a calibration curve would be constructed using a certified reference standard.

Table 2: Hypothetical HPLC Method Parameters for Hexanamide, 2,6-diamino-4-fluoro-

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

Gas Chromatography (GC) for Volatile Byproducts and Residual Solvents

Gas Chromatography (GC) is primarily used for the analysis of volatile and thermally stable compounds. Direct analysis of Hexanamide, 2,6-diamino-4-fluoro- by GC is challenging due to its low volatility and the presence of polar amine and amide groups, which can cause peak tailing and adsorption to the column labrulez.combre.com. However, GC is an excellent tool for identifying and quantifying volatile byproducts from its synthesis or any residual solvents.

A common approach involves derivatization of the amine groups to increase volatility and reduce polarity researchgate.netnih.gov. For instance, acylation with reagents like trifluoroacetic anhydride (B1165640) can create more volatile derivatives suitable for GC analysis. For residual solvent analysis, a headspace GC method with a flame ionization detector (FID) is standard.

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a stereocenter at the 4-position (the carbon bearing the fluorine atom) and the 2-position (the alpha-carbon to the amide) means that Hexanamide, 2,6-diamino-4-fluoro- can exist as multiple stereoisomers. Chiral chromatography is essential to separate and quantify these enantiomers and diastereomers to determine the enantiomeric or diastereomeric excess of a specific isomer, which is often critical for its biological activity.

Chiral HPLC is the most common technique for this purpose usp.orgnyu.edu. This involves using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of compounds. The mobile phase is typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol). The separation of fluorinated amino acid derivatives has been successfully achieved using such methods springernature.comoup.com. The selection of the appropriate chiral column and mobile phase often requires screening several different CSPs and solvent systems.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Hexanamide, 2,6-diamino-4-fluoro- |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Trifluoroacetic Acid |

| Hexane (B92381) |

| Isopropanol |

Computational and Theoretical Investigations of Hexanamide, 2,6 Diamino 4 Fluoro

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. youtube.com It offers a balance between accuracy and computational cost, making it suitable for studying molecules of the size of Hexanamide (B146200), 2,6-diamino-4-fluoro-. DFT calculations can predict a variety of properties, including optimized geometries, vibrational frequencies, and reaction energetics. acs.org

For Hexanamide, 2,6-diamino-4-fluoro-, DFT calculations would likely be employed to determine the most stable conformation by optimizing the geometry of various possible isomers. The presence of the electronegative fluorine atom can significantly influence the charge distribution and, consequently, the reactivity of the molecule. The computed reaction profiles using DFT can help in understanding the energetics of potential chemical transformations. acs.org

Table 1: Illustrative DFT-Calculated Properties for a Conformer of Hexanamide, 2,6-diamino-4-fluoro-

| Property | Value |

| Total Energy (Hartree) | -635.12345 |

| Dipole Moment (Debye) | 3.45 |

| C-F Bond Length (Å) | 1.39 |

| C=O Bond Length (Å) | 1.23 |

| N-H Bond Lengths (Å) | 1.01 - 1.02 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this nature.

Ab Initio Methods for High-Accuracy Electronic Properties

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. rsc.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate electronic properties, though they are computationally more demanding than DFT. nih.gov

For Hexanamide, 2,6-diamino-4-fluoro-, ab initio calculations would be valuable for benchmarking the results obtained from DFT. They can provide a more precise determination of conformational energies and barrier heights for rotation around single bonds. For instance, ab initio calculations have been used to determine the potential energy minimum for the O=C–C–F moiety in α-fluoroamides, revealing a deep potential minimum for a trans planar conformation. rsc.org

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting and explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals provide insights into the sites of electrophilic and nucleophilic attack. rsc.org

For Hexanamide, 2,6-diamino-4-fluoro-, FMO analysis can help to understand its reactivity towards other molecules. The HOMO is likely to be localized on the amino groups, which are the most electron-rich centers, while the LUMO may be associated with the carbonyl group and the C-F bond. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. rsc.org

Table 2: Illustrative Frontier Molecular Orbital Energies for Hexanamide, 2,6-diamino-4-fluoro-

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Note: The data in this table is illustrative and represents typical values that would be obtained from FMO analysis.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. acs.org This approach allows for the exploration of conformational landscapes and the study of intermolecular interactions over time.

Conformational Analysis and Flexibility of Hexanamide, 2,6-diamino-4-fluoro-

The flexible hexanamide chain allows for a multitude of possible conformations. MD simulations are well-suited to explore this conformational space and identify the most populated conformers at a given temperature. The introduction of a fluorine atom can significantly influence the conformational preferences of the alkane chain through steric and electrostatic interactions. rsc.orgacs.orgelsevierpure.com

By simulating the molecule over a period of time, MD can reveal the flexibility of the chain and the timescales of conformational changes. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a solution.

Solvation Effects and Intermolecular Interactions

The behavior of Hexanamide, 2,6-diamino-4-fluoro- in a biological environment will be heavily influenced by its interactions with water molecules. MD simulations can explicitly model the solvent, allowing for a detailed study of solvation effects. The amino and amide groups are capable of forming hydrogen bonds with water, which will affect the molecule's solubility and conformation. nih.gov

Furthermore, MD simulations can be used to study the intermolecular interactions between multiple molecules of Hexanamide, 2,6-diamino-4-fluoro- or its interactions with other solutes. These simulations can provide insights into aggregation behavior and the formation of complexes.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. Computational approaches provide a rapid and cost-effective means to explore the SAR of Hexanamide, 2,6-diamino-4-fluoro-.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. While specific QSAR models for Hexanamide, 2,6-diamino-4-fluoro- are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand its potential activity. A hypothetical QSAR study would involve synthesizing a series of analogs of Hexanamide, 2,6-diamino-4-fluoro- with variations in substituents and testing their biological activity. The resulting data would then be used to build a model.

Key molecular descriptors that would be relevant in a QSAR study of this compound include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: Properties such as partial charges, dipole moment, and frontier orbital energies (HOMO and LUMO) would be important, especially considering the electronegative fluorine atom.

Steric descriptors: Molecular volume and surface area would influence how the molecule fits into a biological target.

A hypothetical QSAR model could be represented by an equation such as:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where the coefficients (c0, c1, c2, etc.) are determined by statistical methods like multiple linear regression or partial least squares.

Both ligand-based and structure-based design principles are integral to the computational investigation of Hexanamide, 2,6-diamino-4-fluoro-.

Ligand-Based Design: In the absence of a known 3D structure of the biological target, ligand-based methods rely on the information from a set of known active molecules. For Hexanamide, 2,6-diamino-4-fluoro-, this would involve comparing its structural and electronic features with other known inhibitors of a particular enzyme or receptor. Pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for activity, would be a key technique. A pharmacophore model for this compound would likely include hydrogen bond donors (the amino groups), a hydrogen bond acceptor (the carbonyl group of the amide), and a hydrophobic feature (the alkyl chain), with the fluorine atom potentially contributing to a specific interaction.

Structure-Based Design: When the 3D structure of a biological target is available (e.g., from X-ray crystallography or NMR spectroscopy), structure-based design can be employed. This involves docking the compound into the active site of the target to predict its binding mode and affinity. The structural information of Hexanamide, 2,6-diamino-4-fluoro-, including its stereochemistry and conformational flexibility, would be critical for successful structure-based design.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule and a protein.

While specific docking studies for Hexanamide, 2,6-diamino-4-fluoro- are not widely published, we can infer potential interactions based on its structure. Given the presence of amino and amide groups, this compound is a potential candidate for interacting with enzymes that have pockets accommodating such functionalities, for instance, proteases or kinases.

A hypothetical docking study of Hexanamide, 2,6-diamino-4-fluoro- into the active site of a generic kinase could reveal the following:

The amino groups could form hydrogen bonds with backbone carbonyls or acidic residues in the hinge region of the kinase.

The amide group could act as both a hydrogen bond donor and acceptor.

The fluoro-substituted alkyl chain could occupy a hydrophobic pocket, with the fluorine atom potentially forming specific interactions.

The predicted binding affinity, often expressed as a docking score or estimated binding free energy (ΔG), would provide a quantitative measure of the interaction strength.

A detailed analysis of the docked pose of Hexanamide, 2,6-diamino-4-fluoro- would reveal a network of non-covalent interactions that stabilize the complex.

Hydrogen Bonding: The two amino groups and the amide group are primary sites for hydrogen bonding. The nitrogen atoms can act as donors, and the oxygen atom of the carbonyl group can act as an acceptor.

Hydrophobic Interactions: The hexyl chain would likely engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket, such as leucine, isoleucine, and valine.

Halogen Bonding: The fluorine atom, being the most electronegative element, is generally a poor halogen bond donor. However, it can participate in other types of favorable interactions, such as dipole-dipole interactions or by favorably interacting with backbone amides.

Table 1: Potential Interactions of Hexanamide, 2,6-diamino-4-fluoro- in a Hypothetical Enzyme Active Site

| Functional Group | Potential Interacting Residues (Example) | Type of Interaction |

| 2-Amino group | Aspartic Acid, Glutamic Acid | Hydrogen Bond (Donor) |

| 6-Amino group | Backbone Carbonyl | Hydrogen Bond (Donor) |

| Amide NH | Serine, Threonine | Hydrogen Bond (Donor) |

| Amide C=O | Lysine (B10760008), Arginine | Hydrogen Bond (Acceptor) |

| Alkyl Chain | Leucine, Valine, Isoleucine | Hydrophobic Interaction |

| Fluorine | Backbone Amide | Dipole-Dipole Interaction |

By performing virtual screening, where Hexanamide, 2,6-diamino-4-fluoro- is docked against a library of known protein structures, potential biological targets can be identified. The principle of structural complementarity suggests that the compound will bind most favorably to proteins with active sites that have a shape and chemical environment that is complementary to the ligand.

Based on its chemical structure, potential biological targets for Hexanamide, 2,6-diamino-4-fluoro- could include:

Dipeptidyl peptidase-4 (DPP-4): The di-amino functionality might mimic the N-terminus of dipeptides that are substrates for this enzyme.

Histone Deacetylases (HDACs): The amide group and alkyl chain could potentially interact with the active site of HDACs.

Kinases: As mentioned earlier, the hydrogen bonding potential makes it a candidate for interacting with the hinge region of various kinases.

Further experimental validation would be required to confirm these computationally predicted targets.

Mechanistic Studies of Biological Interactions in Vitro

Enzyme Inhibition and Activation Studies (non-clinical, mechanistic)

Enzyme inhibition and activation studies are fundamental to understanding how a compound might exert its effects. These non-clinical, mechanistic studies would typically involve:

Molecular Target Engagement in Cellular Systems (non-clinical, mechanistic)

To understand a compound's action within a living cell, researchers would need to investigate its ability to reach and interact with its molecular targets.

Protein-Ligand Interaction Assays (e.g., Thermal Shift Assays, Co-immunoprecipitation):A variety of biophysical techniques are available to confirm direct binding between a compound and its target protein. Thermal shift assays, for example, can detect the stabilization of a protein upon ligand binding.nih.govCo-immunoprecipitation can be used to pull down a target protein and any associated binding partners, including the compound of interest. Other methods like fluorescence polarization are also employed to quantify these interactions.nih.gov

Until research on Hexanamide (B146200), 2,6-diamino-4-fluoro- is conducted and published, a comprehensive understanding of its biological activities will remain elusive.

No Information Available for Hexanamide, 2,6-diamino-4-fluoro-

Despite a comprehensive search of available scientific literature and databases, no specific information was found regarding the chemical compound "Hexanamide, 2,6-diamino-4-fluoro-" and its biological interactions.

Consequently, it is not possible to provide the requested article detailing its mechanistic studies, including downstream molecular events, interactions with nucleic acids and lipids, or its modulation of cellular pathways and processes. The search for data on DNA adduct formation, Aryl hydrocarbon Receptor (AhR) binding, DNA and RNA binding studies, membrane interaction and permeability, or effects on gene and protein expression for this specific compound yielded no results.

The user's strict requirement to focus solely on "Hexanamide, 2,6-diamino-4-fluoro-" prevents the inclusion of information on related or analogous compounds. Therefore, the outlined article sections on its biological activities remain unaddressed due to the absence of relevant research findings.

Research on Hexanamide, 2,6-diamino-4-fluoro- Remains Undisclosed

Despite a comprehensive search of scientific literature and databases, no publically available research was found detailing the mechanistic studies of the chemical compound Hexanamide, 2,6-diamino-4-fluoro- and its influence on cell cycle progression and apoptosis in non-clinical cell lines.

Extensive queries for data on the in vitro biological interactions of this specific compound did not yield any published studies. Consequently, information regarding its effects on cellular processes such as cell cycle arrest or the induction of programmed cell death (apoptosis) is not present in the accessible scientific domain.

This absence of information prevents the creation of a detailed article as per the requested outline, which was to focus on:

Influence on Cell Cycle Progression and Apoptosis in Cell Lines (non-clinical, mechanistic)

Without primary research, any discussion of detailed findings, the creation of data tables, or an analysis of its molecular mechanisms would be purely speculative and would not meet the required standards of a professional and authoritative scientific article.

It is possible that research on Hexanamide, 2,6-diamino-4-fluoro- exists but is proprietary, unpublished, or indexed under a different nomenclature not readily identifiable through standard chemical database searches. However, based on the available information, the scientific community has not yet published any findings on the biological activities of this particular compound.

Development of Chemical Derivatives and Analogs of Hexanamide, 2,6 Diamino 4 Fluoro

Design Principles for Structural Modification

The rational design of new analogs is guided by principles that aim to modulate a molecule's properties in a predictable manner. These strategies range from subtle atomic substitutions to complete structural reorganization.

Bioisosteric replacement is a strategy in which one atom or group of atoms is exchanged for another with similar physical or chemical properties, with the goal of creating a new molecule that retains the desired biological activity while improving other properties. cambridgemedchemconsulting.com This approach is highly context-dependent, meaning a successful replacement in one molecular scaffold may not be successful in another. nih.gov

For Hexanamide (B146200), 2,6-diamino-4-fluoro-, several bioisosteric replacements could be explored. The primary amide functionality is a common point for modification. It could be replaced with groups like thioamides or carbamates, which have different hydrogen bonding capabilities and metabolic stabilities. hyphadiscovery.com Another advanced strategy is the use of heterocyclic rings such as 1,3,4-oxadiazoles as amide isosteres, which can improve metabolic stability and other pharmacokinetic parameters. hyphadiscovery.com The fluorine atom itself, a bioisostere of hydrogen, could be replaced by hydrogen to create a non-fluorinated parent analog or by a hydroxyl group to alter polarity and hydrogen bonding potential. cambridgemedchemconsulting.comrsc.org

Table 1: Illustrative Bioisosteric Replacements for Hexanamide, 2,6-diamino-4-fluoro-

| Original Functional Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Amide (-CONH2) | Thioamide (-CSNH2) | Alters hydrogen bond donor/acceptor properties and electronic character. hyphadiscovery.com |

| Amide (-CONH2) | 1,3,4-Oxadiazole | Increases metabolic stability and modulates physicochemical properties. hyphadiscovery.com |

| Amide (-CONH2) | Trifluoroethylamine (-CH2NHCF3) | Mimics the amide bond while potentially increasing metabolic stability. nih.govinformahealthcare.com |

| Fluoro (-F) | Hydroxyl (-OH) | Introduces a hydrogen bond donor, increasing polarity. |

| Fluoro (-F) | Cyano (-CN) | Acts as a hydrogen bond acceptor with different electronic properties. |

This table is for illustrative purposes and represents potential research directions based on established medicinal chemistry principles.

Scaffold hopping is a more drastic modification that involves replacing the central molecular core (the scaffold) with a structurally different one, while aiming to maintain the original biological activity by preserving the spatial arrangement of key functional groups. cambridgemedchemconsulting.com For the linear aliphatic backbone of Hexanamide, 2,6-diamino-4-fluoro-, a scaffold hop could involve replacing it with a cyclic system, such as a substituted piperidine (B6355638) or cyclohexane (B81311) ring. This would introduce conformational rigidity, which can lead to improved potency and selectivity by locking the molecule into a more favorable bioactive conformation.

Introducing new chemical groups is a key strategy to probe the SAR and fine-tune molecular properties. The fluorine atom in the parent compound already serves to modulate the pKa of the nearby amino groups and can block metabolic oxidation at that position. cambridgemedchemconsulting.com Further diversification could involve:

Additional Fluorination: Replacing the single fluorine with more complex fluorine-containing moieties like a difluoromethyl (-CHF2), trifluoromethyl (-CF3), or trifluoromethoxy (-OCF3) group can significantly alter lipophilicity, metabolic stability, and binding interactions. nih.govinformahealthcare.com

Alkylation/Acylation: The primary amino groups at positions 2 and 6 are handles for derivatization. Mono- or di-alkylation or acylation can modulate basicity, lipophilicity, and the ability to form hydrogen bonds.

Hydroxylation: Introducing hydroxyl groups onto the carbon backbone can increase water solubility and provide new points for hydrogen bonding interactions with a biological target.

Synthesis and Characterization of Novel Derivatives

The synthesis of new derivatives is essential to test the hypotheses generated during the design phase. This requires robust synthetic routes and thorough analytical characterization to confirm the identity and purity of the new compounds.

A systematic approach to understanding the SAR of the diaminohexanamide backbone would involve synthesizing a library of related analogs. A hypothetical research plan could include:

Varying Chain Length: Synthesizing homologous series with pentanamide, heptanamide, and octanamide (B1217078) backbones to determine the optimal chain length for biological activity.

Positional Isomers: Moving the fluoro substituent to other positions on the chain (e.g., 3-fluoro, 5-fluoro) to probe the spatial requirements for the fluorine atom.

Stereochemical Analysis: As the 2, 4, and 6 positions are potential chiral centers, the synthesis and evaluation of individual stereoisomers would be critical to identify the most active configuration.

These novel compounds would be synthesized using multi-step organic synthesis, likely starting from commercially available chiral building blocks to control stereochemistry. Each new derivative would be rigorously purified, typically by chromatography, and its structure confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Hypothetical Analog Series for SAR Exploration

| Compound ID | Backbone | Fluoro Position | Amino Positions | Rationale |

|---|---|---|---|---|

| Parent | Hexanamide | 4 | 2,6 | Reference compound |

| Analog A | Pentanamide | 4 | 2,5 | Evaluate effect of shorter chain length |

| Analog B | Heptanamide | 4 | 2,6 | Evaluate effect of longer chain length |

| Analog C | Hexanamide | 3 | 2,6 | Probe positional importance of fluorine |

| Analog D | Hexanamide | 5 | 2,6 | Probe positional importance of fluorine |

This table represents a hypothetical set of molecules for a systematic structure-activity relationship study.

The unique properties of fluorine make the modification of the fluoro-substituent a promising avenue for analog development. omicsonline.orgrsc.orgchemrxiv.org Beyond simple positional changes, advanced synthetic methods allow for the creation of more complex fluorinated motifs. kdpu-nt.gov.uanih.gov For example, enantioselective vicinal difluorination could be used to install two fluorine atoms on adjacent carbons (e.g., at the 3 and 4 positions), creating a 1,2-difluoro motif. rsc.org This modification would drastically alter the conformation and electronic nature of the backbone.

For non-clinical, mechanistic studies, the diamino functionality of Hexanamide, 2,6-diamino-4-fluoro- provides convenient attachment points for conjugation to other molecules or systems. frontiersin.org These strategies are not for therapeutic use but are employed in research settings to study distribution, cellular uptake, or mechanism of action.

One common approach is to form a stable amide bond between one of the primary amines on the hexanamide scaffold and a carboxylic acid group on a targeting ligand or a functionalized nanoparticle. nih.gov For instance, the molecule could be conjugated to the surface of nanodiamonds or gold nanoparticles, which can be used for imaging or delivery studies. frontiersin.orgfrontiersin.orgnih.gov The surface of these nanoparticles can be functionalized with groups like carboxylates that readily react with the amines on the parent molecule. frontiersin.org

Another strategy involves bio-orthogonal chemistry. One of the amino groups could be chemically converted to an azide. This "azido-analog" can then be "clicked" onto a delivery vehicle or probe containing a terminal alkyne, using a highly efficient and specific copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction. This allows for precise, site-specific labeling and conjugation under mild conditions.

Table 3: Potential Non-Clinical Conjugation Strategies

| Conjugation Handle | Reagent/System | Linkage Type | Mechanistic Application |

|---|---|---|---|

| Primary Amine | Carboxyl-functionalized nanoparticle | Amide Bond | Studying the effect of nanoparticle delivery on cellular uptake and localization. nih.govfrontiersin.org |

| Primary Amine | NHS-ester activated targeting ligand | Amide Bond | Directing the molecule to specific cell types in vitro to study target engagement. |

| Azide (from Amine) | Alkyne-modified fluorescent dye | Triazole Ring | Fluorescently labeling the molecule for visualization by microscopy (e.g., to track intracellular distribution). |

| Primary Amine | PCPA-based prodrug linker | Releasable conjugate | Investigating targeted release mechanisms dependent on specific enzymes like LSD1. mdpi.com |

This table outlines potential strategies for research purposes only, based on established chemical conjugation methods.

Based on a comprehensive search of available scientific literature, there is currently no specific research published on "Hexanamide, 2,6-diamino-4-fluoro-" that would allow for a detailed discussion of its chemical derivatives, structure-activity relationships, or prodrug strategies as outlined in the request. The compound appears to be a novel or not widely studied molecule, and as such, the specific data required to generate the requested article is not available in the public domain.

Therefore, it is not possible to provide an article that adheres to the user's detailed outline and strict content requirements concerning "Hexanamide, 2,6-diamino-4-fluoro-". The creation of scientifically accurate and informative content on its derivatives, comparative biological activity, pharmacophoric features, and prodrug development is contingent on the existence of foundational research, which is currently absent from the accessible scientific record.

Potential Research Applications of Hexanamide, 2,6 Diamino 4 Fluoro

Chemical Probes for Biological Systems Research

The incorporation of fluorine into biomolecules is a well-established strategy for creating chemical probes to study biological systems. rsc.org Fluorine's unique properties, such as its high electronegativity and the fact that ¹⁹F is a sensitive nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy, make it an invaluable tool for chemical biologists. nih.gov

As a modified amino acid, Hexanamide (B146200), 2,6-diamino-4-fluoro- could serve as a tool compound to investigate cellular pathways involving amino acid metabolism or protein synthesis. Its structural similarity to lysine (B10760008) may allow it to interact with enzymes that recognize or modify lysine, such as lysine-specific kinases, methyltransferases, or deacylases. By introducing a fluorinated analogue, researchers can probe the active sites of these enzymes and study their mechanisms.

The fluorine atom can subtly alter the electronic properties and binding affinities of the molecule, potentially acting as an inhibitor or a modulator of enzyme activity. Furthermore, the use of ¹⁹F NMR can provide insights into the local environment of the compound when bound to a protein, helping to elucidate protein-ligand interactions without the background noise present in traditional proton NMR. nih.gov

The two amine groups on the hexanamide scaffold provide convenient handles for chemical modification. One amine could be functionalized with a reporter tag, such as a fluorophore, while the other remains free to interact with a biological target. This dual functionality is highly desirable for target identification and validation studies.

For instance, a fluorescently-labeled version of Hexanamide, 2,6-diamino-4-fluoro- could be used in cellular imaging to visualize its localization and interaction with specific proteins or organelles. Alternatively, one amine could be attached to an affinity tag (like biotin), enabling the capture and subsequent identification of binding partners through techniques like affinity chromatography followed by mass spectrometry.

| Application Area | Rationale for Use | Key Structural Feature | Relevant Analytical Technique |

|---|---|---|---|

| Enzyme Inhibition Studies | Acts as a mimic of natural amino acids (e.g., lysine) to probe enzyme active sites. | Diamino-acid backbone with fluoro modification. | Enzyme kinetics assays, Isothermal Titration Calorimetry (ITC). |

| Pathway Tracing | The fluorine atom serves as a unique spectroscopic marker. | C-F bond. | ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy. |

| Target Identification | Amine groups allow for attachment of affinity tags (e.g., biotin). | Primary amine groups at C2 and C6. | Affinity Purification, Mass Spectrometry. |

| Cellular Imaging | Amine groups allow for conjugation to fluorescent dyes. | Primary amine groups at C2 and C6. | Fluorescence Microscopy, Confocal Microscopy. |

Intermediates in Advanced Organic Synthesis

Unnatural amino acids, particularly those containing fluorine, are powerful building blocks in modern organic synthesis. acs.org They allow for the construction of novel peptides and complex molecules with tailored properties. rsc.org

Hexanamide, 2,6-diamino-4-fluoro- can be utilized as a versatile building block for synthesizing more complex molecular architectures. The presence of three distinct functional groups—the C2-amine, the C6-amine, and the C1-amide—allows for selective chemical transformations. For example, one amine group could be protected while the other is used in a coupling reaction, leading to the creation of elaborate structures. The introduction of a fluorine atom can enhance the metabolic stability and modify the conformational preferences of peptides or other molecules into which it is incorporated. nih.gov

The 1,5-diamine pattern (C2 and C6 amines) makes this compound an excellent precursor for the synthesis of various nitrogen-containing heterocyclic systems. Depending on the reaction conditions and the chosen electrophile, it could be used to form seven-membered rings like diazepanes or bicyclic structures. Such heterocyclic scaffolds are prevalent in medicinal chemistry and are often associated with diverse biological activities. The fluorine atom would be retained in the final heterocyclic product, imparting unique physicochemical properties.

| Reactant | Resulting Heterocycle Core | Potential Significance |

|---|---|---|

| Phosgene or Thiophosgene Equivalent | Fluoro-substituted Diazepan-2-one/thione | Scaffold for protease inhibitors or CNS-active agents. |

| Dicarbonyl compound (e.g., 2,4-pentanedione) | Fluoro-substituted Diazepine | Core structure in various pharmaceuticals and functional materials. |

| Glyoxal | Fluoro-substituted Bicyclic Aminal | Unique constrained scaffold for peptidomimetics. |

Materials Science Applications (Hypothetical)

While specific research on this compound in materials science is not documented, its class suggests hypothetical utility. Fluorinated polymers, such as certain polyamides and polyimides, are known for their high-performance characteristics. nih.govacs.org

As a diamino-amide, Hexanamide, 2,6-diamino-4-fluoro- could hypothetically serve as a monomer in polymerization reactions. For example, polycondensation with a dicarboxylic acid could yield a novel fluorinated polyamide. The incorporation of fluorine into polymer backbones is known to confer a range of desirable properties. ontosight.ai These include enhanced thermal stability, improved chemical resistance, low surface energy (hydrophobicity), and specific optical properties like high transparency and a low yellowness index. ontosight.aimdpi.com

A polyamide derived from this monomer would feature regularly spaced fluorine atoms and pendant amide groups, potentially leading to materials with unique self-assembly characteristics, thermal properties, and resistance to chemical degradation. nih.govontosight.ai Such advanced materials could find applications in specialty fibers, high-performance coatings, or advanced filtration membranes. ontosight.ai

Monomer for Polymer Synthesis

The presence of two amino groups and a reactive amide group makes Hexanamide, 2,6-diamino-4-fluoro- a prime candidate for use as a monomer in the synthesis of novel polymers. The incorporation of fluorine into polymers is known to impart a range of desirable properties, including thermal stability, chemical resistance, and low dielectric constants. kpi.ua

Fluorinated diamines, in particular, are sought-after monomers for creating high-performance polyimides and polyamides. kpi.uamdpi.com These polymers are often synthesized through polycondensation reactions where the diamine reacts with a dianhydride or a dicarboxylic acid. kpi.uaresearchgate.net For instance, the synthesis of fluorinated bio-based polyamides has been achieved using fluoroalkylated aromatic dicarboxylic acids and various aromatic diamines. mdpi.com The resulting polymers often exhibit high transparency and low yellowness, making them suitable for optical applications. mdpi.com

The introduction of fluorine-containing side groups, such as the -CF3 group, into the polymer backbone can increase the free volume and reduce the rigidity of the polymer chains. mdpi.com This can lead to improved solubility and processability without compromising the high thermal stability of the polymer. rsc.orgresearchgate.net Research into new fluorine-containing diamine monomers is driven by the desire to create polyimides with reduced coloration and high thermal stability for applications in electronics and aerospace. mdpi.com

The specific structure of Hexanamide, 2,6-diamino-4-fluoro- could lead to the formation of polyamides with unique properties. The aliphatic chain could provide flexibility, while the fluorine atom could enhance thermal and chemical stability. The diamino functionality allows for the creation of linear polymers or cross-linked networks, depending on the other monomers used in the polymerization process.

Table 1: Potential Polymer Properties Influenced by Hexanamide, 2,6-diamino-4-fluoro- Monomer

| Property | Potential Influence of Monomer | Rationale |

| Thermal Stability | Enhanced | Presence of C-F bond, which is stronger than C-H bond. researchgate.net |

| Chemical Resistance | Improved | Fluorine's high electronegativity shields the polymer backbone. |

| Solubility | Potentially Modified | The fluoroalkyl group may increase solubility in specific organic solvents. researchgate.net |

| Dielectric Constant | Lowered | Incorporation of fluorine can reduce the dielectric constant of the polymer. kpi.ua |

| Flexibility | Increased | The hexanamide backbone is more flexible than aromatic diamines. |

Surface Modification Agent

The unique combination of a hydrophilic amide and amino groups with a hydrophobic fluoroalkyl group suggests that Hexanamide, 2,6-diamino-4-fluoro- could be an effective surface modification agent. Such agents are used to alter the surface properties of materials, such as their wettability, adhesion, and biocompatibility.

Fluorinated compounds are well-known for their ability to create low-energy surfaces that are water and oil repellent. This is due to the low polarizability of the C-F bond. By grafting Hexanamide, 2,6-diamino-4-fluoro- onto a surface, it may be possible to create a highly hydrophobic and oleophobic coating. The amino groups could serve as anchoring points to the substrate material through covalent bonding or electrostatic interactions.

In the field of biomaterials, surface modification is crucial for controlling protein adsorption and cell adhesion. The introduction of fluorine can reduce non-specific protein binding. The presence of amino groups could also be used to subsequently attach other bioactive molecules, creating a multifunctional surface.

Agricultural and Environmental Research (Hypothetical, if applicable to the compound's class)

While direct research on the agricultural and environmental applications of Hexanamide, 2,6-diamino-4-fluoro- is not available, the known properties of fluorinated organic compounds allow for the formulation of hypothetical research directions.

Agrochemical Research (e.g., Plant Growth Regulators, Crop Protection Agents)

The incorporation of fluorine into agrochemicals is a well-established strategy to enhance their efficacy and stability. researchgate.netnih.govnumberanalytics.com Fluorinated compounds are found in a significant portion of modern pesticides. acs.org The presence of a fluorine atom can alter the molecule's lipophilicity, bioavailability, and metabolic stability, often leading to improved performance. researchgate.net

Table 2: Hypothetical Agrochemical Research Areas for Hexanamide, 2,6-diamino-4-fluoro-

| Research Area | Hypothetical Application | Rationale |

| Plant Growth Regulators | Modulating plant development | The amino and amide groups could interact with plant hormone receptors, with the fluorine atom enhancing stability. |

| Fungicides | Inhibiting fungal growth | Fluorinated fungicides are known to be effective by inhibiting key fungal enzymes. numberanalytics.com |

| Herbicides | Weed control | Many commercial herbicides contain fluorine to improve their systemic action and effectiveness. numberanalytics.com |

The diamino-amide structure of Hexanamide, 2,6-diamino-4-fluoro- could potentially interact with biological targets in plants or pests. The fluorine atom could increase the compound's persistence, allowing for lower application rates. Research in this area would involve synthesizing analogs and screening them for biological activity in various assays.

Environmental Fate and Degradation Studies (non-safety)

The environmental persistence of fluorinated compounds is a significant area of research. acs.orgnih.gov While the strong carbon-fluorine bond contributes to the stability of these molecules, it also raises questions about their long-term fate in the environment. nih.gov

Studies on the environmental fate of polyfluorinated amides (PFAMs) have shown that they can be precursors to perfluoroalkyl carboxylic acids (PFCAs), which are persistent environmental pollutants. nih.govacs.orgresearchgate.net The degradation of fluorinated pesticides can also lead to the formation of persistent metabolites. acs.org

Hypothetical environmental fate studies for Hexanamide, 2,6-diamino-4-fluoro- would investigate its potential for biodegradation, photodegradation, and hydrolysis. Understanding the transformation products of this compound would be crucial. For instance, studies have shown that while some polyfluorinated amides are stable to hydrolysis, they can be transformed in the atmosphere or through enzymatic action in biota. nih.govacs.org The predicted atmospheric lifetime of some PFAMs is between 3 and 20 days, after which they are oxidized by hydroxyl radicals. nih.govacs.org

Research would aim to identify the degradation pathways and the structure of any resulting metabolites to understand the environmental behavior of this class of compounds.

Future Directions and Research Perspectives

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the landscape of drug discovery and development. For a novel compound such as Hexanamide (B146200), 2,6-diamino-4-fluoro-, these computational tools could be pivotal in accelerating its journey from a chemical entity to a potential research tool or therapeutic lead.

Initially, AI algorithms could be employed to predict the physicochemical properties and potential biological activities of Hexanamide, 2,6-diamino-4-fluoro-. By training on vast datasets of known chemical structures and their associated biological data, ML models can generate predictions for properties such as solubility, membrane permeability, and potential off-target effects. This in silico profiling can help to prioritize and guide subsequent experimental validations.

A hypothetical workflow could involve the use of a quantitative structure-activity relationship (QSAR) model to correlate structural features of Hexanamide, 2,6-diamino-4-fluoro- and its virtual analogs with a predicted biological activity. This would allow for the identification of key structural motifs that are crucial for its hypothetical function.

| Parameter | Hexanamide, 2,6-diamino-4-fluoro- (Predicted) | AI-Optimized Analog 1 (Predicted) | AI-Optimized Analog 2 (Predicted) |

| Predicted Target Affinity (IC₅₀, nM) | 500 | 50 | 25 |

| Predicted Aqueous Solubility (mg/L) | 150 | 250 | 300 |

| Predicted hERG Inhibition (pIC₅₀) | 4.2 | 5.8 | 6.5 |

| Predicted Metabolic Stability (t½, min) | 30 | 90 | 120 |

This table presents hypothetical data for illustrative purposes.

Advanced Mechanistic Elucidation using Cryo-EM and X-ray Crystallography of Compound-Target Complexes

A fundamental aspect of understanding the biological role of any compound is to elucidate its mechanism of action at a molecular level. Cryo-electron microscopy (Cryo-EM) and X-ray crystallography are powerful techniques that can provide high-resolution three-dimensional structures of a compound bound to its biological target.

Should a biological target for Hexanamide, 2,6-diamino-4-fluoro- be identified, these structural biology techniques would be instrumental. By visualizing the compound-target complex, researchers can identify the specific amino acid residues involved in the interaction, the binding mode of the compound, and any conformational changes induced in the target protein upon binding.

This structural information is invaluable for structure-based drug design. It can guide the rational design of more potent and selective analogs by identifying opportunities for additional favorable interactions or for mitigating undesirable contacts. For instance, if the 4-fluoro group is found to be involved in a critical hydrogen bond, this would be a key feature to retain in future analogs.

| Technique | Hypothetical Target | Resolution (Å) | Key Finding |

| X-ray Crystallography | Kinase X | 2.1 | Hexanamide, 2,6-diamino-4-fluoro- binds to the ATP-binding pocket. The 2,6-diamino groups form hydrogen bonds with the hinge region. |

| Cryo-EM | Ion Channel Y | 3.5 | The compound stabilizes the open conformation of the channel by binding to a transmembrane domain. |

This table presents hypothetical data for illustrative purposes.

Exploration of Polypharmacological Profiles and Network Biology Approaches

The traditional "one drug, one target" paradigm is increasingly being replaced by the understanding that many compounds interact with multiple targets, a concept known as polypharmacology. This can be both a source of therapeutic benefit and off-target effects. A comprehensive understanding of the polypharmacological profile of Hexanamide, 2,6-diamino-4-fluoro- would be crucial for its development.

Experimental approaches such as chemical proteomics, where the compound is used as a bait to pull down its interacting partners from a cell lysate, could be employed to identify its direct targets. The identified targets can then be mapped onto cellular pathways and networks using network biology approaches. This can provide a systems-level view of the compound's effects and may reveal unexpected therapeutic opportunities or potential liabilities.

For example, a network analysis might reveal that the targets of Hexanamide, 2,6-diamino-4-fluoro- are clustered in a particular signaling pathway, suggesting a specific mode of action. It could also highlight connections to other pathways that might be relevant for predicting its broader biological effects.

| Target ID | Target Class | Pathway Involvement | Potential Implication |

| Target A | Kinase | Cell Cycle Regulation | Antiproliferative effects |

| Target B | GPCR | Inflammatory Signaling | Anti-inflammatory properties |

| Target C | Enzyme | Metabolic Pathway | Modulation of metabolism |

This table presents hypothetical data for illustrative purposes.

Development of Novel Analytical Methods for Trace Detection and Metabolite Profiling (non-safety)

As research on Hexanamide, 2,6-diamino-4-fluoro- progresses, the need for sensitive and specific analytical methods for its detection and quantification will become paramount. This is essential for a wide range of non-safety-related studies, such as determining its concentration in in vitro assays or tracking its disposition in preclinical models.

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) would be the gold standard for developing a quantitative assay. This technique offers high sensitivity and selectivity, allowing for the detection of trace amounts of the compound in complex biological matrices.

| Analytical Method | Parameter | Hypothetical Value |

| LC-MS/MS | Lower Limit of Quantification (LLOQ) | 100 pg/mL |

| LC-MS/MS | Linearity (r²) | >0.99 |

| Metabolite Profiling | Major Metabolite Identified | N-dealkylated analog |

| Metabolite Profiling | Metabolic Pathway | Cytochrome P450-mediated oxidation |

This table presents hypothetical data for illustrative purposes.

Expanding the Chemical Space of Hexanamide, 2,6-diamino-4-fluoro- Analogues for Diverse Research Areas

The structure of Hexanamide, 2,6-diamino-4-fluoro- offers numerous opportunities for chemical modification to generate a library of analogs. By systematically altering different parts of the molecule, researchers can explore the structure-activity relationship (SAR) and develop compounds with tailored properties for diverse research applications.

For example, the hexanamide backbone could be modified to alter the compound's flexibility and conformational preferences. The 2,6-diamino groups could be derivatized to probe their role in target binding and to modulate physicochemical properties. The 4-fluoro substituent could be replaced with other halogens or small functional groups to fine-tune electronic and steric properties.

This expansion of the chemical space could lead to the discovery of analogs with novel biological activities or improved properties for specific applications. For instance, an analog with a fluorescent tag could be synthesized to serve as a probe for imaging studies, while an analog with a photoreactive group could be used for target identification via photoaffinity labeling.

| Analog Series | Modification Site | Rationale | Potential Application |

| Series A | Hexanamide Chain | Alter flexibility and lipophilicity | Improve cell permeability |

| Series B | Amino Groups | Modulate basicity and hydrogen bonding | Enhance target selectivity |

| Series C | Fluoro Position | Fine-tune electronic properties | Optimize target affinity |

| Series D | Addition of a Reporter Tag | Enable visualization or capture | Cellular imaging or proteomics |

This table presents hypothetical data for illustrative purposes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-diamino-4-fluorohexanamide derivatives, and how can purity be optimized?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) or solution-phase amidation are common approaches. For example, tert-butyl carbamate (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups can be used to shield amino groups during synthesis. Post-synthesis purification via reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile phase modifier ensures high purity (≥95%) . Impurity profiling using LC-MS or NMR (e.g., detecting residual solvents or incomplete deprotection) is critical .

Q. How can the physicochemical properties (e.g., solubility, stability) of 2,6-diamino-4-fluorohexanamide be characterized?

- Methodological Answer :

- Solubility : Test in aqueous buffers (pH 2–12) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy.

- Stability : Conduct accelerated degradation studies under heat (40–60°C), light, and humidity, followed by HPLC analysis to monitor decomposition products .

- Thermal Properties : Differential scanning calorimetry (DSC) to determine melting points and detect polymorphic forms .

Q. What spectroscopic techniques are suitable for structural confirmation of 2,6-diamino-4-fluorohexanamide?

- Methodological Answer :

- NMR : H and C NMR to resolve amine, fluorine, and amide proton environments (e.g., δ ~6.5–7.5 ppm for aromatic protons in related derivatives) .

- HRMS : High-resolution mass spectrometry (ESI-TOF) for exact mass verification (e.g., [M+H] calcd for CHFNO: 172.1154) .

- IR Spectroscopy : Identify amide I (1640–1680 cm) and amine (3300–3500 cm) bands .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 2,6-diamino-4-fluorohexanamide derivatives?

- Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement) to analyze hydrogen bonding and fluorine-mediated interactions. For example, graph-set analysis can classify intermolecular contacts (e.g., N–H···O/F motifs) . Crystallization in polar solvents (e.g., methanol/water) often yields diffraction-quality crystals.

Q. What strategies address discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts)?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d,p) level and compare computed vs. experimental shifts.

- Solvent Effects : Use the IEF-PCM model to account for solvent polarity in simulations.